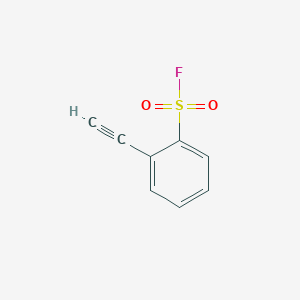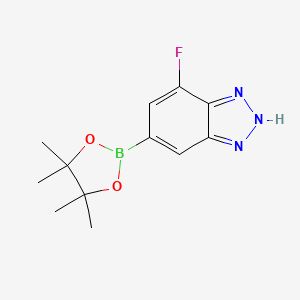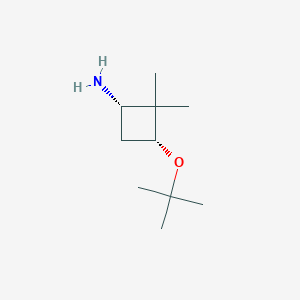
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine is a compound that features a cyclobutane ring substituted with a tert-butoxy group and a dimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve scaling up the flow microreactor process to accommodate larger quantities. The use of continuous flow systems can enhance the efficiency and yield of the production process, making it more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butoxy group and the dimethyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism by which Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
tert-Butoxy compounds: Molecules featuring the tert-butoxy group in different structural contexts.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
XBYKLHIJRIEJOA-JGVFFNPUSA-N |
Isomerische SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)N)C |
Kanonische SMILES |
CC1(C(CC1OC(C)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
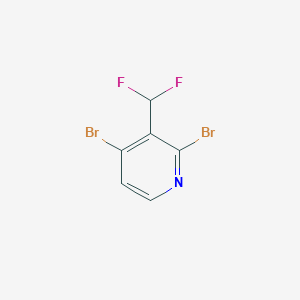
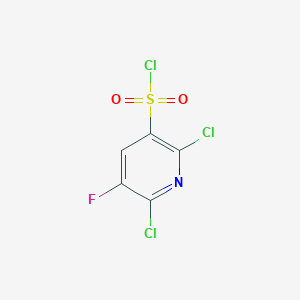
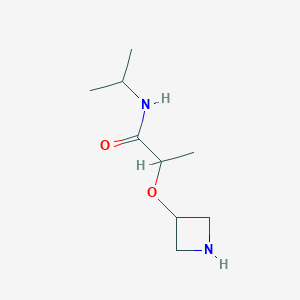
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
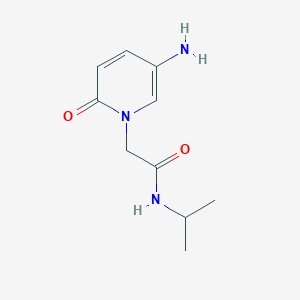
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
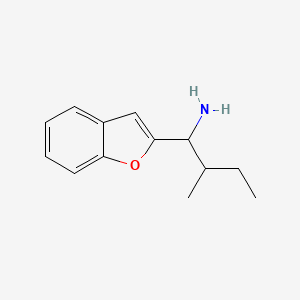
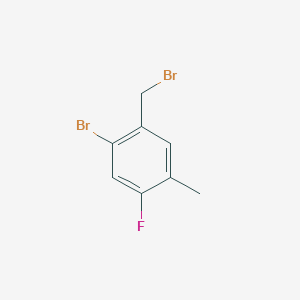

![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
